4-Methyl-3-decen-5-ol, (3E)-(S)-
CAS No.: 861906-93-6
Cat. No.: VC20295400
Molecular Formula: C11H22O
Molecular Weight: 170.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861906-93-6 |
|---|---|
| Molecular Formula | C11H22O |
| Molecular Weight | 170.29 g/mol |
| IUPAC Name | (E,5S)-4-methyldec-3-en-5-ol |
| Standard InChI | InChI=1S/C11H22O/c1-4-6-7-9-11(12)10(3)8-5-2/h8,11-12H,4-7,9H2,1-3H3/b10-8+/t11-/m0/s1 |
| Standard InChI Key | WSTQLNQRVZNEDV-UQSGXBNBSA-N |
| Isomeric SMILES | CCCCC[C@@H](/C(=C/CC)/C)O |
| Canonical SMILES | CCCCCC(C(=CCC)C)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
4-Methyl-3-decen-5-ol, (3E)-(S)-, is a monoterpenoid alcohol with the systematic IUPAC name (E,5S)-4-methyldec-3-en-5-ol. Its molecular structure includes:
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A 10-carbon backbone with a hydroxyl group at position 5.
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A methyl branch at position 4.
The compound’s stereochemistry is defined by the (S)-configuration at the 5th carbon, as evidenced by its SMILES notation: CCCCC[C@@H](O)C(\C)=C\CC . The InChIKey WSTQLNQRVZNEDV-UQSGXBNBSA-N further confirms its absolute stereochemistry .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 861906-93-6 | |
| Molecular Formula | C₁₁H₂₂O | |
| Molecular Weight | 170.29 g/mol | |
| Optical Activity | Levorotatory (S-configuration) | |
| E/Z Configuration | E |
Applications in Fragrance Chemistry
Role in Amber Accords
The compound’s woody, amber-like scent profile makes it invaluable in perfumery. Patent US10889558B2 highlights its use in creating long-lasting amber bases for cosmetics and personal care products . Its low odor threshold (≤0.1 ppm) enhances its utility as a trace modifier in complex formulations .
Stability and Performance
The E-configured double bond improves oxidative stability compared to Z-isomers, extending shelf life in ethanol-based perfumes . Additionally, its chiral center contributes to scent nuance, differentiating it from racemic mixtures.
Future Research Directions
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Toxicological Studies: Long-term dermal exposure assessments.
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Green Synthesis: Development of biocatalytic methods to reduce reliance on traditional chemical synthesis.
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Structure-Activity Relationships: Exploration of analogs with enhanced olfactory properties.
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